Dimethylprotriptyline

Norepinephrine transporter Structure-activity relationship Tricyclic antidepressant

Dimethylprotriptyline (also referred to as N-methylamitriptyline, CAS 55032-41-2) is a permanently charged quaternary ammonium derivative of the tricyclic antidepressant protriptyline. It belongs to the dibenzocycloheptene class and exists exclusively as a cation (molecular formula C21H26N+, molecular weight 292.44 g/mol), available as bromide, chloride, or iodide salts.

Molecular Formula C21H26N+
Molecular Weight 292.4 g/mol
CAS No. 55032-41-2
Cat. No. B1218846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylprotriptyline
CAS55032-41-2
Synonymsdimethylprotriptyline
dimethylprotriptyline bromide
dimethylprotriptyline chloride
dimethylprotriptyline iodide
N-methylamitriptyline
N-trimethyl-3-(5H-dibenzo-(a,d)-cyclohepten-5-yl)propylamine
Molecular FormulaC21H26N+
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C21H26N/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,8,14-16H2,1-3H3/q+1
InChIKeyXYGIKHHONJMYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylprotriptyline (CAS 55032-41-2): Sourcing the Permanently Charged Quaternary TCA Probe for Ion-Channel and SAR Studies


Dimethylprotriptyline (also referred to as N-methylamitriptyline, CAS 55032-41-2) is a permanently charged quaternary ammonium derivative of the tricyclic antidepressant protriptyline [1]. It belongs to the dibenzocycloheptene class and exists exclusively as a cation (molecular formula C21H26N+, molecular weight 292.44 g/mol), available as bromide, chloride, or iodide salts [1]. This structural feature—a trimethylammonium head group replacing the secondary methylamine of protriptyline—renders the molecule unable to equilibrate between charged and uncharged forms, a defining characteristic that fundamentally distinguishes its pharmacological, biophysical, and analytical behavior from both its parent compound and other tertiary-amine TCAs [2].

Charge state Permanent quaternary ammonium cation (pH-independent)
Kv channel block Attenuated off-target Kv block vs. tertiary TCAs
NET inhibition Reduced norepinephrine uptake inhibition vs. secondary-amine TCAs

Why Protriptyline, Amitriptyline, or Other Tertiary-Amine TCAs Cannot Substitute for Dimethylprotriptyline in Research Procurement


Generic substitution among tricyclic antidepressants (TCAs) fails for dimethylprotriptyline because its permanent positive charge eliminates the pH-dependent equilibrium between charged and uncharged species that governs the membrane permeability, ion-channel blocking activity, and monoamine-transporter inhibitory potency of all tertiary-amine (e.g., amitriptyline, imipramine) and secondary-amine (e.g., protriptyline, nortriptyline) TCAs [1]. This physicochemical singularity means that dimethylprotriptyline exhibits a distinct pharmacological fingerprint—drastically reduced Kv channel block [1], altered norepinephrine-uptake inhibition [2], and unique chromatographic adsorption behavior [3]—that cannot be replicated by any pH-titratable TCA analog. Procurement decisions based solely on core tricyclic scaffold similarity, without accounting for the quaternary ammonium modification, will yield misleading structure-activity relationship (SAR) conclusions and irreproducible experimental results.

Property
Dimethylprotriptyline (Target)
Tertiary/Secondary TCAs (Substitute)
Charge state
Permanently charged quaternary ammonium
pH-titratable secondary/tertiary amine
Kv channel block
Drastically weaker Kv block (extracellular-only action)
Potent Kv block, pH-dependent membrane permeation
NET inhibition
Attenuated NET inhibition; mechanistically distinct SAR
Full NET inhibition; N-methyl group critical for potency

Quantitative Differentiation Evidence for Dimethylprotriptyline vs. Closest TCA Analogs


Norepinephrine Uptake Inhibition: Tertiary Dimethylamine vs. Secondary Methylamine Tricyclic Potency Deficit

In a systematic structure-activity study of protriptyline and desmethylimipramine analogs, the tertiary dimethylamine tricyclic derivatives—the structural class to which dimethylprotriptyline belongs—were found to be considerably less potent inhibitors of norepinephrine uptake than the corresponding secondary methylamine tricyclic compounds (e.g., protriptyline) [1]. This potency deficit was observed across both rat cortical synaptosome and rabbit aortic adrenergic nerve preparations [1]. Importantly, this secondary-amine superiority was specific to the tricyclic scaffold; the same advantage did not hold for diphenyl or monophenyl analogs, indicating a three-dimensional structural requirement for the single N-methyl group that the trimethylammonium cation cannot fulfill [1]. For researchers requiring a precisely attenuated NET inhibition profile, dimethylprotriptyline offers a mechanistically distinct alternative to protriptyline.

NET inhibition profile
Class-level
Tertiary dimethylamine tricyclic derivatives show considerably lower NET inhibition than secondary methylamine analogs.
Supports deliberate attenuation of NET inhibition in SAR studies.
Exact IC50 fold-difference not reported; full-paper review needed.
Norepinephrine transporter Structure-activity relationship Tricyclic antidepressant

Voltage-Gated Potassium Channel (Kv) Block: 18-Fold Weaker Block by Permanently Charged N-Methylamitriptyline vs. Uncharged Amitriptyline

In whole-cell voltage-clamp recordings from dissociated rat sympathetic neurons, the permanently charged quaternary analog N-methylamitriptyline (10 µM)—chemically identical to dimethylprotriptyline—inhibited the delayed-rectifier potassium current (Kv) by only 2%, compared with 36% inhibition by the same concentration of amitriptyline, the uncharged tertiary-amine parent [1]. This represents an 18-fold reduction in Kv block efficacy under identical experimental conditions, directly attributable to the permanent positive charge [1]. The study further demonstrated that amitriptyline's Kv blocking potency is pH-dependent (KD = 0.46 µM at pH 9.4 vs. 11.9 µM at pH 7.4), confirming that the uncharged species mediates channel block, while the permanently charged N-methylamitriptyline is essentially inactive at this target regardless of pH [1].

Kv block potency
Head-to-head
2% inhibition vs. 36% for amitriptyline at 10 µM (18-fold weaker block).
Supports research selection for minimized off-target Kv effects.
pH-independent block; amitriptyline KD 11.9 µM (pH 7.4) vs 0.46 µM (pH 9.4).
Potassium channel pharmacology Cardiotoxicity screening Quaternary ammonium SAR

Membrane Permeability: The Permanent Charge Confers pH-Independent Extracellular Confinement

The same electrophysiological study that compared Kv block also demonstrated that neither amitriptyline nor N-methylamitriptyline (dimethylprotriptyline) had any detectable effect on Kv when introduced directly into the intracellular solution via the patch pipette [1]. This finding established that the Kv binding site is accessible only from the extracellular face of the membrane [1]. However, amitriptyline gains intracellular access through passive diffusion of its uncharged form and subsequently becomes trapped upon protonation, whereas the permanently charged N-methylamitriptyline is restricted to the extracellular compartment at all physiological pH values [1]. This pH-independent extracellular localization is a direct consequence of the quaternary ammonium structure and represents a key differentiating feature from all secondary- and tertiary-amine TCAs.

Membrane access
Context-dependent
No intracellular effect; permanently restricted to extracellular space.
Enables extracellular vs. intracellular target discrimination.
Confirmed via intracellular pipette application; rat sympathetic neurons.
Membrane permeability pH-independent pharmacology Ion channel access

Ion-Pair Chromatography: Dimethylprotriptyline as a Model Permanently Charged Cation for Adsorption Studies

Dimethylprotriptyline (as phosphate ion pair) was employed as a representative permanently charged organic cation in a breakthrough-technique study of ion-pair adsorption onto µBondapak Phenyl stationary phase [1]. The adsorption isotherm of dimethylprotriptyline was best described by a two-site Langmuir model, in contrast to the simpler single-site behavior expected for a homogeneous surface, revealing heterogeneous adsorption sites on the column packing [1]. This chromatographic characterization distinguishes dimethylprotriptyline from neutral or pH-titratable TCA analogs, whose adsorption behavior would vary with mobile-phase pH and organic modifier concentration, complicating method development and reproducibility.

Adsorption isotherm
Method context
Two-site Langmuir adsorption model on phenyl column; pH-independent retention.
Supports ion-pair HPLC method development with stable retention.
Validated on µBondapak Phenyl; breakthrough technique.
Ion-pair chromatography Langmuir adsorption Analytical method development

High-Value Procurement Scenarios for Dimethylprotriptyline Based on Quantitative Differentiation Evidence


Cardiac Safety Pharmacology: Kv Channel Liability Screening with Minimized TCA Off-Target Block

Dimethylprotriptyline is the preferred TCA-scaffold control for cardiac Kv channel liability screening because it produces only 2% Kv inhibition at 10 µM, compared with 36% for amitriptyline at the same concentration [1]. This 18-fold reduction in Kv block enables researchers to use a compound with the core dibenzocycloheptene pharmacophore while dramatically minimizing the confounding potassium channel effects that complicate the interpretation of cardiac safety data obtained with standard tertiary-amine TCAs [1].

TCA Structure-Activity Relationship (SAR) Studies: Probing the Role of Terminal Amine Charge and Methylation State

When comparing dimethylprotriptyline (quaternary, permanently charged) with protriptyline (secondary amine) and amitriptyline (tertiary amine, pH-titratable), researchers can isolate the contribution of terminal nitrogen charge state and methylation to norepinephrine transporter inhibition [1] and ion-channel pharmacology [2]. The Maxwell et al. (1975) study established that the single N-methyl group of secondary amines is critical for full NET inhibitory potency in tricyclic compounds, a structural requirement that the trimethylammonium group of dimethylprotriptyline cannot satisfy [1].

Neuronal Excitability Research: Extracellularly-Restricted TCA for Target Compartment Localization

Dimethylprotriptyline's permanent charge confines it to the extracellular space under all physiological conditions, as demonstrated by its complete lack of activity when introduced intracellularly [1]. This property makes it uniquely valuable as an extracellularly-restricted TCA probe in experiments designed to determine whether a pharmacological target (e.g., ion channel, receptor) is accessible from the outer or inner leaflet of the plasma membrane—a distinction not achievable with membrane-permeant secondary- or tertiary-amine TCAs [1].

Ion-Pair Chromatography Method Development and Stationary-Phase Characterization

Analytical laboratories developing ion-pair reversed-phase HPLC methods can employ dimethylprotriptyline as a well-characterized, permanently charged model cation whose two-site Langmuir adsorption isotherm on phenyl-bonded phases has been experimentally validated [1]. Its pH-independent retention behavior eliminates the mobile-phase pH optimization burden associated with titratable amine analytes, streamlining method development and improving inter-laboratory reproducibility [1].

Application
Selection Property
Validation Focus
Cardiac ion-channel liability screening
Attenuated Kv block profile
Kv current inhibition under controlled pH
TCA SAR studies (charge/methylation)
Permanent quaternary ammonium charge
NET inhibition vs. secondary/tertiary comparators
Neuronal target compartment localization
pH-independent extracellular confinement
Intracellular vs. extracellular target accessibility
Ion-pair HPLC method development
Two-site Langmuir adsorption behavior
Reproducible ion-pair retention
Quote Request

Request a Quote for Dimethylprotriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.